![molecular formula C12H9N3O4S B2782934 2-(3-Nitrobenzamido)thiophene-3-carboxamide CAS No. 852702-70-6](/img/structure/B2782934.png)
2-(3-Nitrobenzamido)thiophene-3-carboxamide
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Overview
Description
“2-(3-Nitrobenzamido)thiophene-3-carboxamide” is a chemical compound with the molecular formula C12H9N3O4S. It is a derivative of thiophene-2-carboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H8N2O3S/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) .Mechanism of Action
Target of Action
The primary target of 2-(3-Nitrobenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a crucial component of the mitochondrial electron transport chain, which plays a vital role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can induce cell death .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Nitrobenzamido)thiophene-3-carboxamide in lab experiments include its high purity, low toxicity, and potential applications in various fields. However, the limitations include the multi-step synthesis process, which can be time-consuming and costly, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on 2-(3-Nitrobenzamido)thiophene-3-carboxamide. These include:
1. Further investigation of its mechanism of action to better understand its anti-cancer activity.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in material science, such as the development of new organic semiconductors.
4. Investigation of its potential use as a fluorescent probe for detecting proteins and other biomolecules in biological systems.
5. Development of new derivatives of this compound with improved properties for use in various fields.
Synthesis Methods
The synthesis of 2-(3-Nitrobenzamido)thiophene-3-carboxamide involves a multi-step reaction process. The starting material for the synthesis is 2-aminothiophene-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-nitrobenzamide in the presence of a base, such as triethylamine, to yield the final product.
Scientific Research Applications
2-(3-Nitrobenzamido)thiophene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as a fluorescent probe for detecting proteins and other biomolecules in biological systems.
properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-10(16)9-4-5-20-12(9)14-11(17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAHGVMJMQPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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